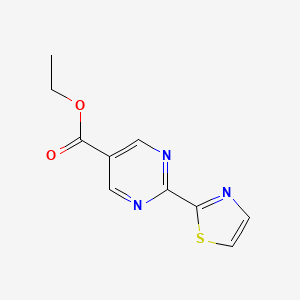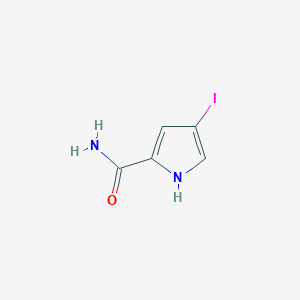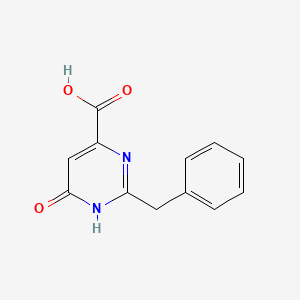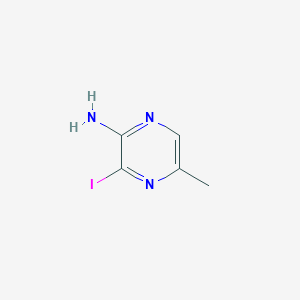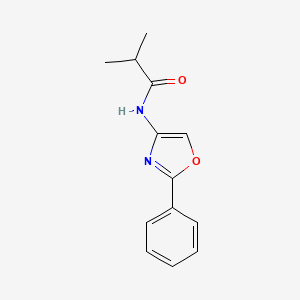![molecular formula C10H10N4O3 B11874870 2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate CAS No. 88062-66-2](/img/structure/B11874870.png)
2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-1H-pyrrolo[2,3-d]pyrimidin-4-yl acetate is a chemical compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of 2-Acetamido-1H-pyrrolo[2,3-d]pyrimidin-4-yl acetate includes a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system, and an acetamido group, which contributes to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Acetamido-1H-pyrrolo[2,3-d]pyrimidin-4-yl acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the formation of a pyrimidine ring, followed by the introduction of the pyrrole moiety through cyclization reactions. The acetamido group is then introduced via acetylation reactions. Industrial production methods often involve optimizing these steps to achieve high yields and purity .
Analyse Des Réactions Chimiques
2-Acetamido-1H-pyrrolo[2,3-d]pyrimidin-4-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
2-Acetamido-1H-pyrrolo[2,3-d]pyrimidin-4-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific kinases.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mécanisme D'action
The mechanism of action of 2-Acetamido-1H-pyrrolo[2,3-d]pyrimidin-4-yl acetate involves its interaction with specific molecular targets. For example, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy. The molecular targets and pathways involved include the PI3K-Akt-mTOR pathway, which is often deregulated in cancer cells .
Comparaison Avec Des Composés Similaires
2-Acetamido-1H-pyrrolo[2,3-d]pyrimidin-4-yl acetate can be compared with other pyrrolopyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their kinase inhibitory activity.
Halogenated pyrrolo[2,3-d]pyrimidine derivatives: These compounds have enhanced potency and selectivity due to the presence of halogen atoms.
Pyrrolo[2,3-d]pyrimidine-based kinase inhibitors: These are studied for their multi-targeted kinase inhibition and apoptosis induction properties. The uniqueness of 2-Acetamido-1H-pyrrolo[2,3-d]pyrimidin-4-yl acetate lies in its specific structural features and the presence of the acetamido group, which may confer distinct biological activities and chemical reactivity
Propriétés
Numéro CAS |
88062-66-2 |
|---|---|
Formule moléculaire |
C10H10N4O3 |
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
(2-acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl) acetate |
InChI |
InChI=1S/C10H10N4O3/c1-5(15)12-10-13-8-7(3-4-11-8)9(14-10)17-6(2)16/h3-4H,1-2H3,(H2,11,12,13,14,15) |
Clé InChI |
JDVLTFYMXLPNMA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC2=C(C=CN2)C(=N1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11874796.png)

![N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine](/img/structure/B11874807.png)
